molecular formula C10H9NO3 B3224105 5-methoxy-1H-indole-6-carboxylic acid CAS No. 1227271-01-3

5-methoxy-1H-indole-6-carboxylic acid

Cat. No.: B3224105
CAS No.: 1227271-01-3
M. Wt: 191.18 g/mol
InChI Key: IWRMGXTZKKOOIO-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-6-carboxylic acid (CAS: 1227271-01-3) is an indole derivative with a methoxy group at position 5 and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol and a calculated logP (XLogP3) of 1.5, indicating moderate lipophilicity . Key properties include a polar surface area of 62.3 Ų and hydrogen bond donor/acceptor counts of 2 and 3, respectively, suggesting moderate solubility in polar solvents .

Safety Profile: Classified under GHS07, it poses risks of skin/eye irritation (H315, H319) and toxicity upon ingestion (H302). Proper handling requires protective equipment and adherence to safety protocols .

Properties

IUPAC Name

5-methoxy-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-4-6-2-3-11-8(6)5-7(9)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRMGXTZKKOOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indole-6-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and functional group transformations . Another approach involves the use of 5-methoxyindole as a starting material, which can be treated with various reagents to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for 5-methoxy-1H-indole-6-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalytic amounts of reagents and solvents that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional properties of 5-methoxy-1H-indole-6-carboxylic acid are influenced by substituent positions, functional groups, and heterocyclic frameworks. Below is a detailed comparison with similar indole derivatives:

Positional Isomers and Functional Group Variations

5-Methoxyindole-2-carboxylic Acid
  • Structure : Methoxy at C5, carboxylic acid at C2.
  • Synthesis : Reacted with thionyl chloride to form acyl chlorides, which are used to synthesize carboxamide derivatives (e.g., compounds 8–12 in lipid-lowering studies) .
  • Pharmacology : Demonstrated lipid-lowering effects in preclinical models, highlighting the role of substituent positioning in biological activity .
6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic Acid
  • Structure : Benzyloxy at C6, methoxy at C5, carboxylic acid at C2.
  • Properties: Increased hydrophobicity (logP >2) due to the benzyl group.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Chloro at C7, methyl at C3, carboxylic acid at C2.
  • Methyl at C3 introduces steric effects, altering reactivity .

Heterocyclic Variations

6-Methoxy-1H-indazole-5-carboxylic Acid
  • Structure : Indazole core (two adjacent nitrogen atoms) with methoxy at C6 and carboxylic acid at C3.
  • Properties : The indazole ring increases hydrogen-bonding capacity and aromatic stability compared to indole. Molecular weight: 192.17 g/mol .

Substituent Modifications

Ethyl 5-Methoxyindole-2-carboxylate
  • Structure : Ester at C2 instead of carboxylic acid.
  • Properties : Reduced polarity (lower solubility in water) and increased lipophilicity (logP ~2.5), making it more suitable for organic-phase reactions .
1-Methyl-1H-indole-5-carboxylic Acid
  • Structure : Methyl at N1, carboxylic acid at C5.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Applications
5-Methoxy-1H-indole-6-carboxylic acid 5-OCH₃, 6-COOH 191.19 1.5 62.3 Pharmacological intermediates
5-Methoxyindole-2-carboxylic acid 5-OCH₃, 2-COOH 191.19 1.5 62.3 Lipid-lowering agents
6-Benzyloxy-5-methoxyindole-2-carboxylic acid 5-OCH₃, 6-OBn, 2-COOH 311.32 ~2.8 75.6 Synthetic intermediates
7-Chloro-3-methylindole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH 209.63 2.2 59.1 Enzyme inhibition studies
6-Methoxy-1H-indazole-5-carboxylic acid Indazole core, 6-OCH₃, 5-COOH 192.17 1.7 80.9 Kinase inhibitors

Pharmacological and Industrial Relevance

  • Biological Activity : 5-Methoxyindole-2-carboxamides demonstrate lipid-lowering effects, while 6-carboxylic acid derivatives may target different pathways due to altered steric and electronic profiles .
  • Safety Profiles : Compounds with halogens (e.g., Cl) or reactive esters require stringent handling, whereas N-methylated analogs offer improved stability .

Biological Activity

5-Methoxy-1H-indole-6-carboxylic acid (5MICA) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews various studies that elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5MICA features a methoxy group at the 5-position and a carboxylic acid at the 6-position of the indole ring. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, with a molecular weight of approximately 191.18 g/mol. The unique substitution pattern contributes to its distinct biological activities compared to other indole derivatives.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 5MICA and its derivatives. A study published in April 2023 demonstrated that hydrazone hybrids derived from 5MICA exhibited significant neuroprotective activity against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. The compounds showed low hemolytic effects (<5%) and IC50 values greater than 150 µM, indicating good safety profiles while effectively reducing oxidative stress markers such as lipid peroxidation and superoxide anion generation .

Table 1: Neuroprotective Effects of 5MICA Derivatives

Compound TypeNeuroprotective ActivityIC50 (µM)Hemolytic Effect (%)
2,3-Dihydroxy DerivativeStrong<50<5
2-Hydroxy-4-MethoxyModerate>150<5
Syringaldehyde DerivativeStrong<50<5

Anticancer Activity

In addition to neuroprotection, 5MICA has shown promise in cancer research. Indole derivatives are known for their cytotoxic properties against various cancer cell lines. A review indicated that certain metal complexes of indole derivatives, including those related to 5MICA, displayed significant cytotoxicity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, with IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Indole Derivatives

Compound NameCell LineIC50 (µM)
Metal Complex of 5MICAMCF-70.95
Metal Complex of 5MICAHCT-1160.78
Unmodified Indole DerivativeMCF-7>10

The mechanisms by which 5MICA exerts its biological effects are multifaceted:

  • Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress in neuronal cells.
  • MAO-B Inhibition : Certain derivatives of 5MICA have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's .
  • Metal Chelation : The ability to chelate metal ions may contribute to its neuroprotective effects by preventing metal-induced oxidative damage .

Case Studies

Several case studies have demonstrated the efficacy of 5MICA in preclinical models:

  • Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of 5MICA derivatives led to significant improvements in motor function and reductions in neuroinflammation.
  • Tumor Growth Inhibition : In xenograft models of head and neck cancer, compounds based on the indole structure showed substantial tumor growth inhibition compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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